![molecular formula C16H20N2OS B13248555 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is an organic compound that features a unique combination of functional groups, including an amino group, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, such as (thiophen-2-yl)magnesium bromide.
Addition to Propylene Oxide: The thiophene derivative is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The hydroxypropane intermediate is then treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with an amine, such as methylamine, to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene S-oxides, while reduction of the amide group results in the corresponding amine.
Scientific Research Applications
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and amino group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring instead of a phenyl ring.
Thiopropamine: An analogue of amphetamine with a thiophene ring, exhibiting similar stimulant effects.
Uniqueness
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is unique due to its combination of a phenyl ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogues.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13/h2-9,12,15H,10-11,17H2,1H3,(H,18,19) |
InChI Key |
WBUJCBOUJCGIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


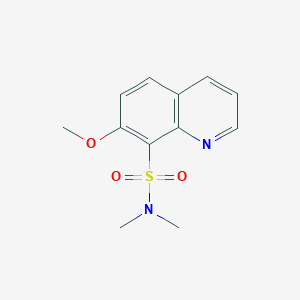
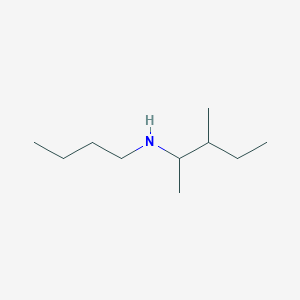
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
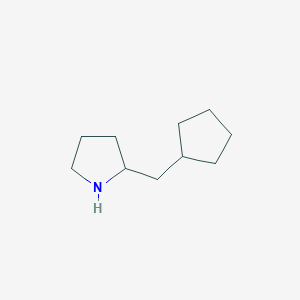
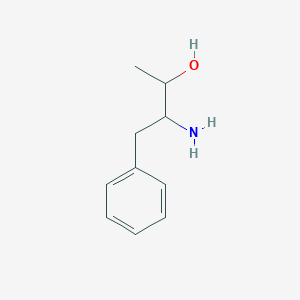


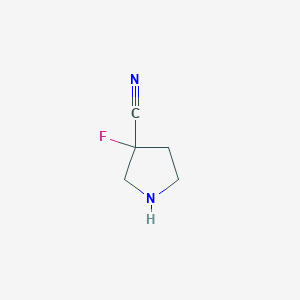
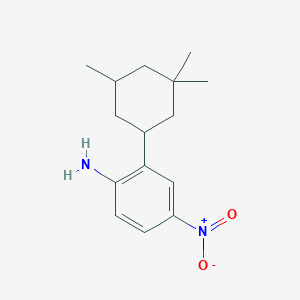
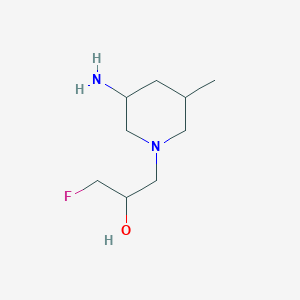
![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
amine](/img/structure/B13248552.png)
